Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
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Overview
Description
Mechanism of Action
The exact mechanism of action of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified using various chromatographic techniques. It is also stable under a range of conditions and can be stored for extended periods. However, one limitation of using this compound in lab experiments is that it may exhibit cytotoxic effects at high concentrations.
Future Directions
There are several future directions for research on Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects and may have the potential to slow down the progression of these diseases. Another area of interest is its potential use in the treatment of viral infections such as COVID-19. It has been found to exhibit potent anti-viral activity and may have the potential to be developed into a therapeutic agent. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a promising candidate for drug development. Further research is needed to explore its potential applications and to fully understand its mechanism of action.
Synthesis Methods
The synthesis of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves the reaction of pyridine-3-carboxylic acid with benzyl azetidine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various chromatographic techniques.
Scientific Research Applications
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
benzyl 3-pyridin-3-yloxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(20-12-13-5-2-1-3-6-13)18-10-15(11-18)21-14-7-4-8-17-9-14/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVWPWGYUIHBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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